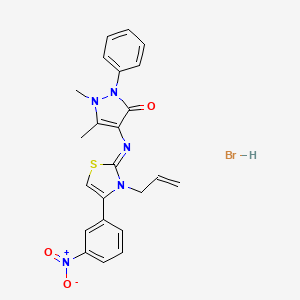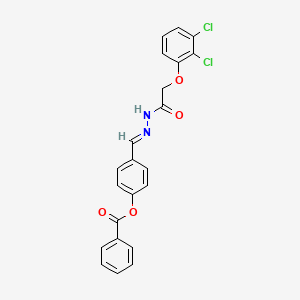
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C22H16Cl2N2O4 and a molecular weight of 443.29 g/mol . This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, an acetyl group, and a carbohydrazonoyl group attached to a phenyl benzoate backbone. It is primarily used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves several steps. The starting materials typically include 2,3-dichlorophenol, acetic anhydride, and hydrazine hydrate. The synthetic route generally follows these steps:
Formation of 2,3-Dichlorophenoxyacetic Acid: 2,3-dichlorophenol reacts with chloroacetic acid in the presence of a base to form 2,3-dichlorophenoxyacetic acid.
Acetylation: The 2,3-dichlorophenoxyacetic acid is then acetylated using acetic anhydride to form 2,3-dichlorophenoxyacetyl chloride.
Hydrazone Formation: The acetyl chloride reacts with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with Phenyl Benzoate: Finally, the carbohydrazonoyl intermediate is coupled with phenyl benzoate under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition. Its structure makes it a potential candidate for probing biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the carbohydrazonoyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar compounds to 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate include:
Methyl 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)benzoate: This compound has a similar structure but with a methyl ester group instead of a phenyl benzoate group.
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound differs by having a 2,4-dichlorophenoxy group instead of a 2,3-dichlorophenoxy group.
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate: This compound includes a methoxy group on the phenyl ring, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
CAS No. |
477733-42-9 |
|---|---|
Molecular Formula |
C22H16Cl2N2O4 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c23-18-7-4-8-19(21(18)24)29-14-20(27)26-25-13-15-9-11-17(12-10-15)30-22(28)16-5-2-1-3-6-16/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI Key |
OERPBBZHMJCXPR-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12040598.png)
![tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR](/img/structure/B12040601.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12040602.png)
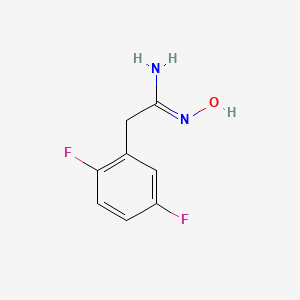
![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040611.png)
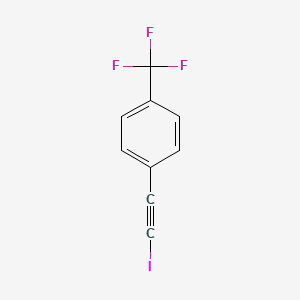

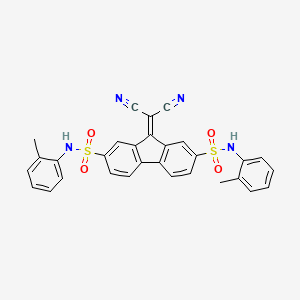
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12040641.png)
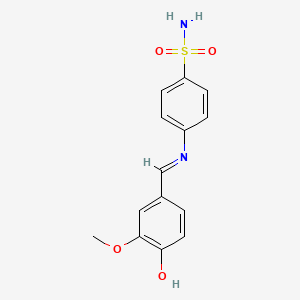
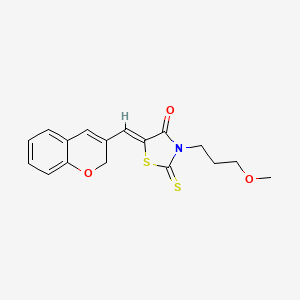

![Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)
